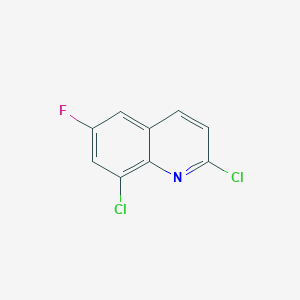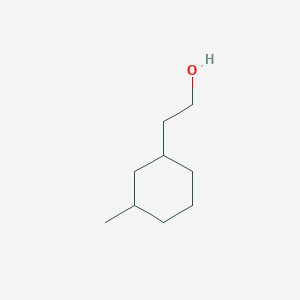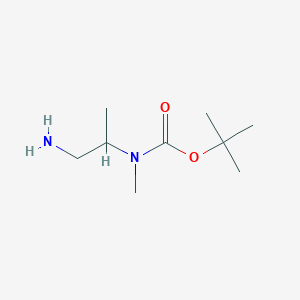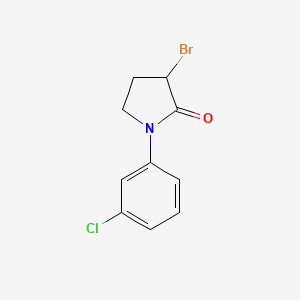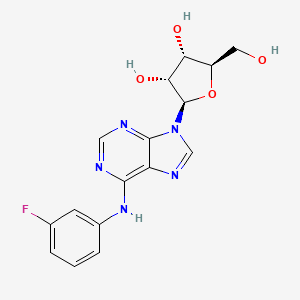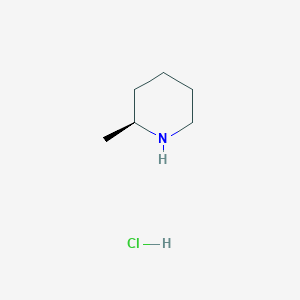
5-bromo-1-methyl-1H-indole-2-carbaldehyde
Descripción general
Descripción
5-Bromo-1-methyl-1H-indole-2-carbaldehyde is a chemical compound with the empirical formula C9H8BrN . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of 5-bromo-1-methyl-1H-indole-2-carbaldehyde consists of a bromine atom attached to the 5th carbon of the indole ring, a methyl group attached to the nitrogen atom, and a carbaldehyde group attached to the 2nd carbon of the indole ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-bromo-1-methyl-1H-indole-2-carbaldehyde were not found in the available resources, indole derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
5-Bromo-1-methyl-1H-indole-2-carbaldehyde has an average mass of 224.054 Da and a monoisotopic mass of 222.963272 Da . More specific physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives, including 5-bromo-1-methyl-1H-indole-2-carbaldehyde , have shown potential as antiviral agents. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of compounds that can interact with viral proteins, potentially disrupting their lifecycle.
Anti-inflammatory Applications
The indole scaffold is a common feature in many anti-inflammatory drugs. The substitution of the indole ring, as seen in 5-bromo-1-methyl-1H-indole-2-carbaldehyde , can lead to compounds with enhanced anti-inflammatory properties. These compounds can modulate inflammatory pathways, offering therapeutic potential for conditions like arthritis and asthma .
Anticancer Applications
Indole derivatives are being explored for their anticancer properties. The presence of the bromo-methyl group in 5-bromo-1-methyl-1H-indole-2-carbaldehyde may contribute to cytotoxic activity against cancer cells. Research is ongoing to understand how these compounds can be used to target and kill malignant cells .
Antimicrobial Applications
The antimicrobial activity of indole derivatives makes them candidates for the development of new antibiotics5-bromo-1-methyl-1H-indole-2-carbaldehyde could serve as a precursor for compounds that target bacterial cell walls or interfere with essential bacterial enzymes .
Antitubercular Applications
Tuberculosis remains a major global health challenge, and indole derivatives like 5-bromo-1-methyl-1H-indole-2-carbaldehyde are being studied for their antitubercular activity. These compounds may inhibit the growth of Mycobacterium tuberculosis or enhance the efficacy of existing antitubercular drugs .
Antidiabetic Applications
Indole derivatives have shown promise in the management of diabetes. By influencing insulin signaling pathways or glucose metabolism, compounds derived from 5-bromo-1-methyl-1H-indole-2-carbaldehyde could offer new avenues for diabetes treatment .
Antimalarial Applications
The fight against malaria could benefit from the development of novel indole-based compounds5-bromo-1-methyl-1H-indole-2-carbaldehyde might be used to synthesize drugs that are effective against drug-resistant strains of the malaria parasite .
Anticholinesterase Applications
Indole derivatives can act as inhibitors of cholinesterase, an enzyme involved in breaking down neurotransmitters. This property is useful in treating neurodegenerative diseases like Alzheimer’s, where 5-bromo-1-methyl-1H-indole-2-carbaldehyde -based compounds could help improve cognitive function .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 5-bromo-1-methyl-1H-indole-2-carbaldehyde Indole derivatives, to which this compound belongs, are known to have a broad spectrum of biological activities . They are used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
The specific mode of action of 5-bromo-1-methyl-1H-indole-2-carbaldehyde Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
The exact biochemical pathways affected by 5-bromo-1-methyl-1H-indole-2-carbaldehyde Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of 5-bromo-1-methyl-1H-indole-2-carbaldehyde Indole derivatives are known to have various biologically vital properties , suggesting that this compound may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-bromo-1-methyl-1H-indole-2-carbaldehyde It’s worth noting that the storage conditions for similar compounds often require a dark place and an inert atmosphere .
Propiedades
IUPAC Name |
5-bromo-1-methylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZWGLLVVJGZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-methyl-1H-indole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)
